molecular formula C29H34ClNO10 B561994 KibdeloneA CAS No. 934464-77-4

KibdeloneA

Cat. No.: B561994
CAS No.: 934464-77-4
M. Wt: 592.038
InChI Key: FWDSKYGWDGAYGZ-UHFFFAOYSA-N
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Description

KibdeloneA is a fascinating chemical compound known for its intricate structure and diverse properties. It holds immense potential in scientific research, offering exciting avenues for exploration and innovation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KibdeloneA involves several steps, each requiring specific reaction conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. general methods for synthesizing complex organic compounds like this compound often involve multi-step organic synthesis, including reactions such as cyclization, oxidation, and reduction .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include purification steps such as crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

KibdeloneA can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might produce a ketone or an aldehyde, while reduction might yield an alcohol .

Scientific Research Applications

KibdeloneA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Quinolones: These compounds are known for their antimicrobial properties and share some structural similarities with KibdeloneA.

    Fluoroquinolones: A subclass of quinolones with enhanced activity and broader spectrum.

Uniqueness of this compound

This compound stands out due to its unique structure and diverse range of applications.

Properties

IUPAC Name

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-4(9),7,18(23)-triene-3,5,10,24-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h9-10,12-15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3/t9?,10?,12-,13-,14?,15?,19?,22-,24?,26?,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDSKYGWDGAYGZ-MZRGWNAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C2=C(C(=O)C3C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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